Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate
Overview
Description
Molecular Structure Analysis
The molecular structure of Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate is represented by the formula C20H26BF4IO2. The molecular weight of this compound is 512.1 g/mol.Scientific Research Applications
1. Synthesis of Novel Compounds
Bis(pyridine)iodonium tetrafluoroborate (IPy2BF4) has been utilized in the diiodination of carbazoles, leading to the creation of 3,6-diiodocarbazoles, which are precursors for sol-gel polymerization. This process demonstrates the compound's effectiveness in facilitating complex organic transformations (Maegawa et al., 2006).
2. Iodination and Cross-Coupling Reactions
IPy2BF4 has been successfully used for the regioselective iodination of BINAP dioxide, resulting in high yields of diiodoBINAP dioxide. It is significant in synthesizing chiral ligands for rhodium-catalyzed asymmetric 1,4-addition reactions (Shimada et al., 2005).
3. Metal-Free Synthesis of Heterocycles
IPy2BF4 enables the metal-free synthesis of valuable iodinated heterocycles. It reacts with ortho-alkynyl-substituted carbonyl compounds and various nucleophiles at room temperature, showcasing a versatile approach for assembling oxygen heterocycles (Barluenga et al., 2003).
4. Transformation in Glycosylation Strategies
In glycosylation strategies, IPy2BF4 can transform n-pentenyl glycosides into glycosyl fluorides, offering a new set of semiorthogonal glycosyl donors. This application is pivotal in the field of carbohydrate chemistry (López et al., 2007).
5. Synthesis of Amino Acids and Peptides
Bis[(3'-methoxycarbonyl)phenyl]iodonium bromide, a related compound, has been used in the arylation of a-amino acid methyl esters, leading to the synthesis of N-aryl a-amino acids and peptides, while maintaining chiral integrity (McKerrow et al., 2012).
6. Electrophilic Radiofluorination
The (4-iodophenyl)aryliodonium salts, including bis(4-iodophenyl)iodonium, are precursors for electrophilic radiofluorination and other phenylation reactions, crucial for developing advanced imaging agents (Cardinale et al., 2012).
7. Corrosion Inhibition
3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a structurally similar compound, acts as a corrosion inhibitor for mild steel, showcasing the potential of these compounds in materials science and engineering (Bentiss et al., 2009).
Safety And Hazards
properties
IUPAC Name |
bis(4-methoxy-3-propan-2-ylphenyl)iodanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26IO2.BF4/c1-13(2)17-11-15(7-9-19(17)22-5)21-16-8-10-20(23-6)18(12-16)14(3)4;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZNSQWCBWZHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OC)C(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BF4IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439852 | |
Record name | Bis[4-methoxy-3-(propan-2-yl)phenyl]iodanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate | |
CAS RN |
156740-76-0 | |
Record name | Bis[4-methoxy-3-(propan-2-yl)phenyl]iodanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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